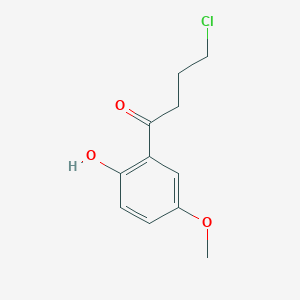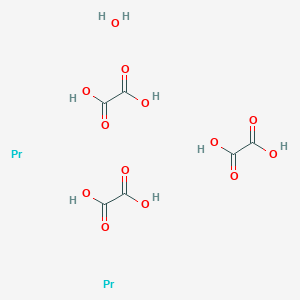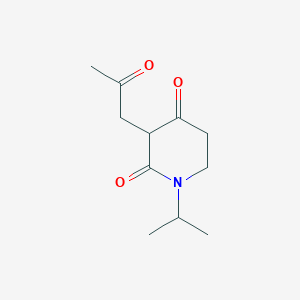
3-(2-Oxopropyl)-1-propan-2-ylpiperidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Oxopropyl)-1-propan-2-ylpiperidine-2,4-dione is a nitrogen-containing heterocyclic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Oxopropyl)-1-propan-2-ylpiperidine-2,4-dione can be achieved through various chemical reactions. One common method involves the use of a three-component reaction, where readily available substrates such as 2-formylbenzonitriles, phenylacetylenes, and diaryliodonium salts are used . The reaction is typically catalyzed by copper and carried out under mild conditions, resulting in moderate to good yields of the desired product.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Oxopropyl)-1-propan-2-ylpiperidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include oxides, alcohol derivatives, and substituted piperidine derivatives. These products can have diverse applications in different fields.
Wissenschaftliche Forschungsanwendungen
3-(2-Oxopropyl)-1-propan-2-ylpiperidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is investigated for its potential therapeutic applications, including its use in the development of new drugs.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(2-Oxopropyl)-1-propan-2-ylpiperidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit nitric oxide production by interacting with enzymes involved in the nitric oxide synthesis pathway . This inhibition can have various biological effects, including anti-inflammatory and immunomodulatory activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
Uniqueness
3-(2-Oxopropyl)-1-propan-2-ylpiperidine-2,4-dione is unique due to its specific chemical structure, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C11H17NO3 |
|---|---|
Molekulargewicht |
211.26 g/mol |
IUPAC-Name |
3-(2-oxopropyl)-1-propan-2-ylpiperidine-2,4-dione |
InChI |
InChI=1S/C11H17NO3/c1-7(2)12-5-4-10(14)9(11(12)15)6-8(3)13/h7,9H,4-6H2,1-3H3 |
InChI-Schlüssel |
FZIUSYRBJXSHMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1CCC(=O)C(C1=O)CC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



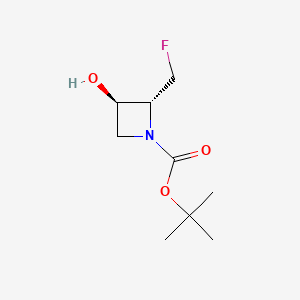


![N-[5-chloro-2-(chloromethyl)phenyl]acetamide](/img/structure/B13884966.png)
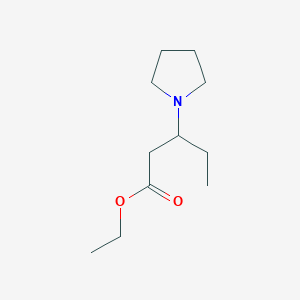

![2-[(2,5-Dimethyl-4-nitrophenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13884989.png)

